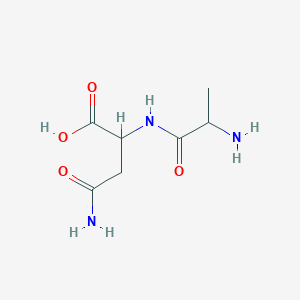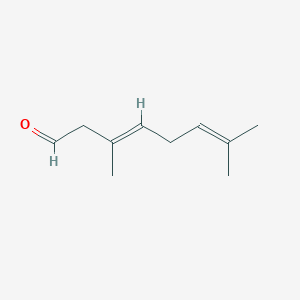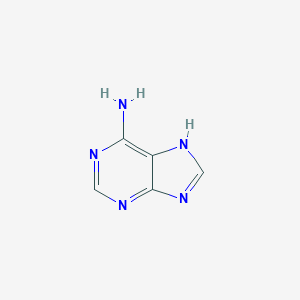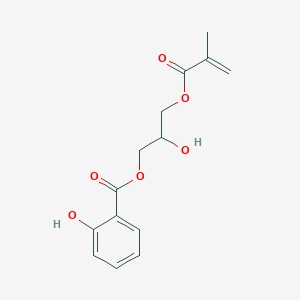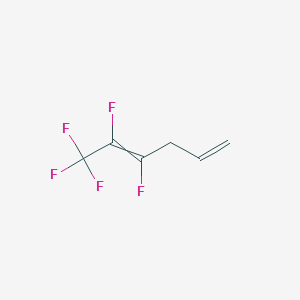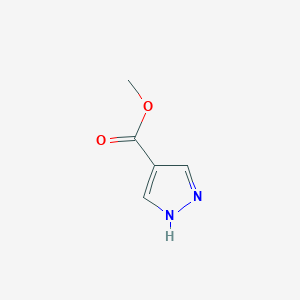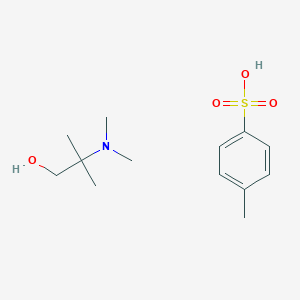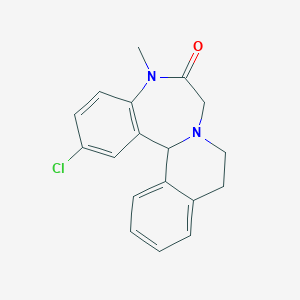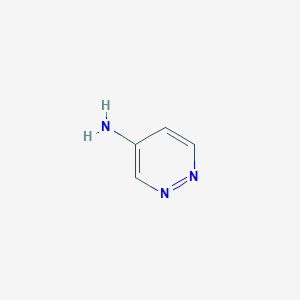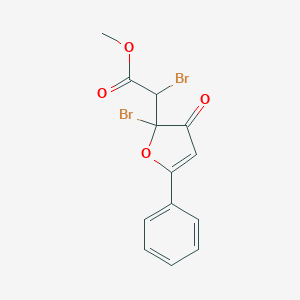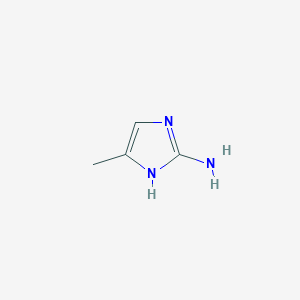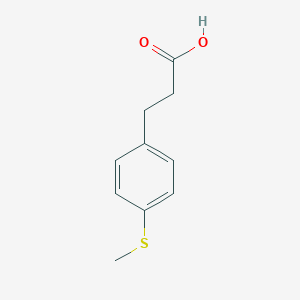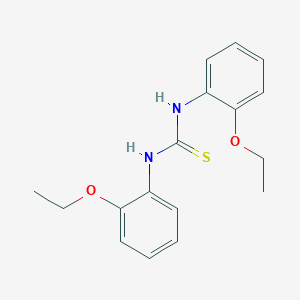
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
Descripción general
Descripción
The compound "(5-(Trifluoromethyl)pyridin-2-yl)methanamine" is a chemical entity that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their applications, which can be useful for understanding the broader context of this type of compound.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves condensation reactions and the use of green chemistry principles. For example, the synthesis of N-substituted pyridine derivatives is achieved by condensing pyridin-2-amines with various aromatic aldehydes . Similarly, ultrasound-promoted synthesis is an environmentally friendly method used to create N-substituted pyrrolidin-2-ones, which could potentially be adapted for the synthesis of "(5-(Trifluoromethyl)pyridin-2-yl)methanamine" .
Molecular Structure Analysis
Structural features of related compounds are determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to predict vibrational frequencies and molecular electrostatic potential (MEP) maps . These methods could be applied to "(5-(Trifluoromethyl)pyridin-2-yl)methanamine" to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers describe the use of pyridine derivatives in various chemical reactions. For instance, copper (triazole-5-yl)methanamine complexes are used as nanocatalysts for the synthesis of pyridine-containing pseudopeptides through 1,5-enyne cyclization reactions . This suggests that "(5-(Trifluoromethyl)pyridin-2-yl)methanamine" could also be a candidate for use in catalysis or as a building block in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their high solubility, metabolic stability, and ability to penetrate biological membranes, as seen in the lead structure described in paper . These properties are crucial for the development of pharmaceutical agents and could be relevant to "(5-(Trifluoromethyl)pyridin-2-yl)methanamine" if it were to be considered for drug development.
Aplicaciones Científicas De Investigación
Field
This application falls under the field of Medicinal Chemistry and Agricultural Science .
Application
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their outstanding activity and unique mode of action .
Method of Application
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . Among these compounds, one particular derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent fungicidal activity .
Results
The compound had a significant control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Drug Development
Field
This application falls under the field of Pharmaceutical Chemistry .
Application
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is used in the synthesis of various drugs. The trifluoromethyl group (-CF3) is a common pharmacophore in many FDA-approved drugs .
Method of Application
The compound is used in the synthesis of various drugs. The trifluoromethyl group can be introduced into the drug molecule during the synthesis process .
Results
The introduction of the trifluoromethyl group into drug molecules can enhance their pharmacological activities. Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .
Material Chemistry
Field
This application falls under the field of Material Chemistry .
Application
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is used in the synthesis of various materials. The trifluoromethyl group can enhance the properties of these materials .
Method of Application
The compound is used in the synthesis of various materials. The trifluoromethyl group can be introduced into the material during the synthesis process .
Results
The introduction of the trifluoromethyl group into materials can enhance their properties. This has been applied in various fields such as electronics and catalysis .
Synthetic Chemistry
Field
This application falls under the field of Synthetic Chemistry .
Application
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is used in the development of new synthetic protocols . The trifluoromethyl group plays a significant role in these protocols .
Safety And Hazards
The safety information for “(5-(Trifluoromethyl)pyridin-2-yl)methanamine” indicates that it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOLQUEKRHKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396536 | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-2-yl)methanamine | |
CAS RN |
164341-39-3 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164341-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

